Evidence 1: Regioisomeric Scaffold Essentiality in LSD1 Inhibition (Novartis Patent WO 2017/149463 A1)
The 5-cyano substitution on the indole ring is a critical structural determinant for LSD1 inhibitory activity, as defined in Novartis patent WO 2017/149463 A1 [1]. The generic Markush structure (Formula I) explicitly mandates a cyano group at the 5-position of the indole core to achieve potent enzymatic inhibition against LSD1 [1]. This patent disclosure establishes that the 5-cyanoindole scaffold represents a validated pharmacophore for this epigenetic target, whereas regioisomers bearing the nitrile at alternative positions (e.g., 4- or 6-carbonitrile) or unsubstituted analogs fall outside the scope of the claimed active chemotype and are predicted to exhibit reduced or abolished LSD1 engagement.
| Evidence Dimension | LSD1 inhibitory scaffold requirement |
|---|---|
| Target Compound Data | 5-Cyanoindole scaffold (Formula I with 5-CN) specified as active pharmacophore for LSD1 inhibition |
| Comparator Or Baseline | 4-Cyanoindole or unsubstituted indole scaffolds (outside patent Formula I scope) |
| Quantified Difference | Not applicable—class-level scaffold essentiality based on patent structural claims |
| Conditions | WO 2017/149463 A1 patent claims for LSD1-mediated disease treatment |
Why This Matters
This establishes the 5-cyanoindole core as a patent-validated, target-essential motif for LSD1 inhibitor development—procurement of 6-Amino-1H-indole-5-carbonitrile provides direct synthetic access to this privileged pharmacophore with a functionalizable 6-amino handle, unlike generic 5-cyanoindole.
- [1] Du-Cuny, L., Xiao, Q., Xun, G., Zheng, Q. (2017). Cyano-Substituted Indole Compounds and Uses Thereof as LSD1 Inhibitors. Patent Application Number WO 2017/149463 A1. Novartis AG. View Source
